Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate
CAS No.: 91844-20-1
Cat. No.: VC3798421
Molecular Formula: C12H12BrNO2
Molecular Weight: 282.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91844-20-1 |
|---|---|
| Molecular Formula | C12H12BrNO2 |
| Molecular Weight | 282.13 g/mol |
| IUPAC Name | ethyl 5-bromo-1-methylindole-2-carboxylate |
| Standard InChI | InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3H2,1-2H3 |
| Standard InChI Key | RLEUBLNVHZTFOH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)Br |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)Br |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate belongs to the indole family, a heterocyclic aromatic system with a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution pattern distinguishes it from simpler indoles:
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Bromine at position 5 enhances electrophilic substitution reactivity.
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Methyl group at position 1 stabilizes the indole nitrogen via steric and electronic effects .
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Ethyl ester at position 2 provides a handle for further functionalization .
The planar indole core facilitates π-π stacking interactions, while the ester group contributes to solubility in organic solvents .
Physical and Spectral Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 282.13 g/mol | |
| Density | 1.45–1.60 g/cm³ (predicted) | |
| Melting Point | Not fully characterized | |
| Boiling Point | 394.7±22.0 °C (analog data) | |
| LogP (Partition Coefficient) | 3.12 |
Spectral Data:
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NMR: NMR (CDCl₃) signals include δ 1.36 (t, 3H, CH₂CH₃), 3.92 (s, 3H, N–CH₃), 4.32 (q, 2H, OCH₂), and aromatic protons at δ 7.93 (s, 1H) .
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Indole Core Formation: Fischer indole synthesis or Madelung cyclization generates the indole scaffold.
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Bromination: Electrophilic bromination at position 5 using bromine or bromosuccinimide (NBS) under controlled conditions .
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Methylation: Quaternization of the indole nitrogen using methyl iodide or dimethyl sulfate in the presence of a base .
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Esterification: Reaction with ethyl chloroformate or transesterification to introduce the ethyl ester .
Example Protocol:
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Step 1: Bromination of 1-methylindole with NBS in yields 5-bromo-1-methylindole .
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Step 2: Esterification using ethyl chloroformate and triethylamine in dichloromethane produces the target compound with ~80% yield .
Optimization and Challenges
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Regioselectivity: Bromination at position 5 is favored due to the directing effects of the methyl and ester groups .
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Purity Concerns: Byproducts like di-brominated species require column chromatography for removal.
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Yield Improvements: Microwave-assisted synthesis reduces reaction times from hours to minutes .
Applications in Chemical Synthesis
Intermediate for Heterocyclic Compounds
The compound serves as a precursor for:
Material Science Applications
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Organic Semiconductors: Planar indole cores facilitate charge transport in thin-film transistors .
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Luminescent Materials: Bromine enhances spin-orbit coupling, improving phosphorescence efficiency .
Structural and Computational Insights
X-ray Crystallography
Single-crystal X-ray analysis (103 K) reveals:
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Planarity: The indole ring deviates <0.05 Å from coplanarity .
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Intermolecular Interactions: N–H···O hydrogen bonds (2.89 Å) stabilize the crystal lattice .
Computational Modeling
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